molecular formula C₂₈H₂₅NOS B1159490 N-(1-Naphthyl) Duloxetine

N-(1-Naphthyl) Duloxetine

Cat. No.: B1159490
M. Wt: 423.57
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Description

Structural Relationship to Established Dual Monoamine Reuptake Inhibitors

Duloxetine (B1670986) is a potent and balanced inhibitor of both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). researchgate.net Its chemical structure, (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine, is the foundation for its pharmacological activity. google.com The key structural components responsible for its function as an SNRI include the naphthyloxy and thiophene (B33073) aromatic rings, the flexible propanamine linker, and the secondary amine with its methyl substituent.

The defining feature of N-(1-Naphthyl) Duloxetine is the replacement of the small, flexible N-methyl group with a large, rigid, and lipophilic N-naphthyl group. This substitution represents a significant structural alteration. In the field of monoamine reuptake inhibitors, modifications to the amino substituents are known to have a profound impact on the selectivity profile. researchgate.net For instance, the conversion of duloxetine’s N-methylamino group to an N,N-dimethylamine group shifts its pharmacological profile from a balanced SNRI to a more selective serotonin reuptake inhibitor (SSRI). researchgate.net Therefore, the introduction of a bulky N-naphthyl substituent would be expected to fundamentally alter the compound's interaction with the binding sites of SERT and NET compared to the parent molecule, duloxetine.

Historical Overview of Analog Development in Related Chemical Scaffolds

Research into dual serotonin and norepinephrine reuptake inhibitors has led to the synthesis of numerous duloxetine analogs. For example, N-(1,2-diphenylethyl)piperazines were developed and found to possess in vitro profiles comparable to duloxetine. nih.gov This demonstrates the tolerance of the monoamine transporters for bulky substituents on the nitrogen atom, albeit within a different chemical framework. Further studies have explored a wide range of N-aryl and heterocyclic substitutions on related scaffolds to create inhibitors with dual or even triple reuptake inhibition (SERT, NET, and the dopamine (B1211576) transporter, DAT). nih.govnih.govkoreascience.kr The conceptual design of this compound is a logical extension of this historical trend, representing a targeted modification to probe the steric and electronic limits of the amine binding region of the transporters.

Table 2: Principle of N-Substitution Effects on Duloxetine Analog Selectivity

Analog N-Substitution Resulting Pharmacological Profile
Duloxetine -CH₃ (Methyl) SNRI (Balanced SERT/NET Inhibition) researchgate.net

Rationale for Investigating Naphthyl-Containing Derivatives

The investigation of this compound is driven by a clear scientific rationale focused on elucidating the structure-activity relationships of monoamine transporters. The naphthyl group is a well-established pharmacophoric element, already present in the naphthyloxy moiety of duloxetine itself, and is known to engage in favorable interactions within the transporter binding sites. researchgate.net

The primary reasons for investigating a derivative like this compound include:

Probing Hydrophobic Pockets: Many monoamine transporter inhibitors incorporate aromatic moieties like dichlorophenyl or naphthyl groups to occupy hydrophobic subpockets within the transporter proteins, a strategy that can lead to potent inhibition. nih.gov Placing a second naphthyl group at the nitrogen atom allows for the exploration of its potential interactions with different regions of the binding site.

Modulating Selectivity: SAR studies on other chemical scaffolds have shown that the choice between a 1-naphthyl and a 2-naphthyl substitution can significantly impact inhibitory activity at SERT and NET. koreascience.krbiomolther.org In some series, compounds with a 2-naphthyl substitution exhibit greater inhibition of SERT and NET than those with a 1-naphthyl group. koreascience.krbiomolther.org Synthesizing the N-(1-Naphthyl) derivative is a step in systematically mapping these preferences.

Enhancing Binding Affinity: The introduction of a large aromatic system at the amine could facilitate additional π-π stacking or hydrophobic interactions with amino acid residues in the transporter binding pocket, potentially increasing binding affinity.

Ultimately, the synthesis and evaluation of this compound serve the purpose of systematically mapping the structural requirements for ligand binding to monoamine transporters. Such research is fundamental to designing future compounds with potentially novel or improved pharmacological properties.

Properties

Molecular Formula

C₂₈H₂₅NOS

Molecular Weight

423.57

Synonyms

(S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Pathways

The assembly of N-(1-Naphthyl) Duloxetine (B1670986) is contingent on the successful synthesis of its fundamental building blocks. These precursors include a functionalized thiophene (B33073) moiety and a naphthyl group, which are integrated with a propanamine core.

Synthesis of Key Thiophene and Naphthyl Intermediates

The construction of the thiophene and naphthyl components of the molecule is a critical early phase in the synthetic sequence.

The synthesis typically commences with the functionalization of a thiophene ring. A common starting material is 2-acetylthiophene (B1664040), which can be sourced commercially or synthesized. nih.gov One of the key transformations is the Mannich reaction, where 2-acetylthiophene reacts with dimethylamine (B145610) hydrochloride and paraformaldehyde to yield N,N-dimethyl-3-keto-3-(2-thienyl)-propanamine (DKTP). nih.govgoogle.com This reaction establishes the basic framework of the propanamine side chain attached to the thiophene ring. patsnap.com

Alternative pathways involve the Friedel-Crafts acylation of thiophene with 3-chloropropanoyl chloride in the presence of a Lewis acid like tin(IV) chloride, which produces 3-chloro-1-(2-thienyl)propanone. chemicalbook.com This intermediate can then be subjected to further modifications. For instance, reduction of the keto group in 3-halo-1-(2-thiophene)-1-propanones can be achieved using reagents like aluminum isopropoxide to furnish the corresponding propanol (B110389) derivatives. patsnap.com

A high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous analysis of key intermediates in the synthesis of S-duloxetine, namely 2-acetyl thiophene (AT), N,N-dimethyl-3-keto-(2-thienyl)-propanamine (DKTP), and (S)-N,N-dimethyl-3-hydroxy-(2-thienyl)-propanamine (DHTP). nih.gov This analytical technique is crucial for monitoring the progress of the chemical synthesis. nih.gov

The introduction of the naphthyloxy group is a pivotal step in the synthesis. This is typically accomplished through a nucleophilic aromatic substitution reaction. The hydroxyl group of a 3-hydroxy-3-(2-thienyl)propanamine intermediate is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. chemicalbook.comarkat-usa.orgacs.org This nucleophilic alkoxide then displaces the fluorine atom from 1-fluoronaphthalene (B124137). chemicalbook.comarkat-usa.orgacs.org This reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMA). chemicalbook.comarkat-usa.orgacs.orgepo.org

The efficiency of this step can be influenced by the choice of base and solvent. While sodium hydride is commonly used, other bases like sodamide, potassium amide, or potassium bis(trimethylsilyl)amide have also been investigated to improve safety and process scalability. google.comwipo.int The reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with sodium hydride and 1-fluoronaphthalene in the presence of potassium benzoate (B1203000) or potassium acetate (B1210297) is a patented method for this transformation. google.comgoogle.com

Formation of the Propanamine Core

The propanamine core is a central feature of the N-(1-Naphthyl) Duloxetine structure. As mentioned, one of the primary methods for its formation is the Mannich reaction, which directly introduces a dimethylaminomethyl group at the position adjacent to the carbonyl of 2-acetylthiophene. google.compatsnap.com This reaction, using 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride, forms the β-aminoketone, N,N-dimethyl-3-keto-3-(2-thienyl)-propanamine hydrochloride. google.com

Following the formation of the β-aminoketone, the next crucial step is the reduction of the ketone to a hydroxyl group, yielding a 1,3-aminoalcohol. This reduction needs to be stereoselective to set the correct chirality for the final active molecule. Various reduction methods, including catalytic hydrogenation and the use of hydride reagents, are employed. chemicalbook.comchemanager-online.com The resulting (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine is a key intermediate that carries the necessary stereochemistry for the subsequent introduction of the naphthyl group. acs.org

Chiral Synthesis and Resolution Techniques

The biological activity of duloxetine and its derivatives is highly dependent on their stereochemistry, with the (S)-enantiomer being the more potent form. arkat-usa.orgnepjol.info Therefore, establishing the correct chirality is a paramount objective in the synthesis of this compound.

Asymmetric Catalysis Approaches for Enantioselective Synthesis

A variety of asymmetric strategies have been developed to produce the enantiomerically pure (S)-form of duloxetine and its intermediates. These methods often rely on asymmetric catalysis, which uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One prominent approach is the asymmetric reduction of a prochiral ketone, such as 3-chloro-1-(2-thienyl)propanone or N,N-dimethyl-3-keto-3-(2-thienyl)-propanamine. arkat-usa.orgnepjol.info This can be achieved using borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst. chemicalbook.comarkat-usa.org Another effective method is asymmetric transfer hydrogenation, which uses a hydrogen donor like a formic acid/triethylamine mixture in the presence of a chiral rhodium or ruthenium complex. arkat-usa.orgresearchgate.net For example, the asymmetric transfer hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone using a Cp*RhCl[(S,S)-TsDPEN] catalyst can produce the corresponding chiral alcohol with high enantiomeric excess. arkat-usa.orgresearchgate.net

A direct catalytic asymmetric aldol (B89426) reaction of a thioamide with thiophene-2-carboxaldehyde has also been reported as a concise route to an enantiomerically enriched intermediate for duloxetine synthesis. acs.orgthieme-connect.com This reaction utilizes a copper(I) catalyst with a chiral bisphosphine ligand. acs.orgthieme-connect.com

Chemoenzymatic methods offer a powerful alternative for achieving high enantioselectivity. umich.edu These approaches use enzymes to catalyze key stereoselective transformations. For instance, lipases can be used for the kinetic resolution of racemic alcohols or their derivatives. nepjol.infoumich.edu Another chemoenzymatic strategy involves the enantioselective formation of a cyanohydrin from the corresponding aldehyde using a hydroxynitrile lyase (HNL). umich.eduumich.edu The resulting enantiopure cyanohydrin can then be converted to the desired amino alcohol intermediate. umich.edu The use of biocatalysis is noted for reducing manufacturing costs, improving the purity of the final product, and offering a more sustainable synthetic route. chemanager-online.comacs.org

Table 1: Asymmetric Catalysis Approaches for the Synthesis of Duloxetine Intermediates

Catalytic System Reaction Type Substrate Product Enantiomeric Excess (ee) Reference
Cp*RhCl[(S,S)-TsDPEN] / HCO₂H/Et₃N Asymmetric Transfer Hydrogenation 2-Tosyloxy-1-(2-thiophenyl)ethanone 95% arkat-usa.org, researchgate.net
(R)-1-methyl-3,3-diphenyl-tetrahydropyrrolo[1,2-c] arkat-usa.orgresearchgate.netCurrent time information in Bangalore, IN.oxazaborole / Borane Asymmetric Reduction 3-Chloro-1-(2-thienyl)propanone Not specified chemicalbook.com
Cu(I) / (+)-1,2-bis[(2S,5S)-2,5-diphenylphospholano]ethane Asymmetric Aldol Reaction Thioamide and Thiophene-2-carboxaldehyde 92% (after reduction) acs.org, thieme-connect.com
(R)-Hydroxynitrile Lyase (HNL) Enantioselective Cyanohydrin Formation Thiophene-2-carboxaldehyde Not specified umich.edu
Candida pseudotropicalis 104 (immobilized) Asymmetric Reduction 3-Chloro-1-(2-thienyl)propanone >99% nih.gov
Alcohol Dehydrogenase (ADH) from Lactobacillus kefir Asymmetric Reduction N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamine >99% acs.org

Table of Compounds

Table 2: List of Chemical Compounds

Compound Name
This compound
(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine (Duloxetine)
2-Acetylthiophene
N,N-Dimethyl-3-keto-3-(2-thienyl)-propanamine (DKTP)
(S)-N,N-Dimethyl-3-hydroxy-(2-thienyl)-propanamine (DHTP)
3-Chloropropanoyl chloride
Tin(IV) chloride
3-Chloro-1-(2-thienyl)propanone
3-Halo-1-(2-thiophene)-1-propanone
Aluminum isopropoxide
3-Hydroxy-3-(2-thienyl)propanamine
Sodium hydride
1-Fluoronaphthalene
Dimethyl sulfoxide (DMSO)
N,N-Dimethylacetamide (DMA)
Sodamide
Potassium amide
Potassium bis(trimethylsilyl)amide
(S)-(-)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
Potassium benzoate
Potassium acetate
Paraformaldehyde
Dimethylamine hydrochloride
1,3-Aminoalcohol
Borane
Oxazaborolidine
Formic acid
Triethylamine
2-Tosyloxy-1-(2-thiophenyl)ethanone
Cp*RhCl[(S,S)-TsDPEN]
Thiophene-2-carboxaldehyde
Copper(I)
(+)-1,2-bis[(2S,5S)-2,5-diphenylphospholano]ethane
Cyanohydrin
Hydroxynitrile lyase (HNL)
Candida pseudotropicalis 104
Alcohol Dehydrogenase (ADH)
Lactobacillus kefir

Diastereomeric Salt Formation for Optical Resolution

A crucial step in obtaining the desired enantiomer of duloxetine and its analogs is the resolution of a racemic mixture. This is often achieved through diastereomeric salt formation, a classical method that relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent. wikipedia.org

One common approach involves the resolution of a key intermediate, such as (RS)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, using chiral acids. For instance, di-benzoyl-L-tartaric acid (DBTA) and di-para-anisoyl-L-tartaric acid (DATA) have been successfully employed as resolving agents. wipo.int The process typically involves dissolving the racemic compound and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, which can then be separated by filtration. The desired enantiomer is subsequently liberated from the salt. wikipedia.org

Another key intermediate that can be resolved is 3-(methylamino)-1-(2-thienyl)propan-1-ol. (S)-mandelic acid has been effectively used as a resolving agent for this compound, with 2-butanol (B46777) containing water being an optimized solvent system for industrial-scale production. researchgate.net This resolution yields the (S)-enantiomer of the intermediate with high enantiomeric excess (>99.9% ee) after liberation from the diastereomeric salt. researchgate.net

Table 1: Examples of Diastereomeric Salt Resolution in Duloxetine Synthesis

Racemic CompoundChiral Resolving AgentSolventResult
(RS)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamineDi-benzoyl-L-tartaric acid (DBTA)Not specifiedFormation of (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine dibenzoyl tartarate salt
(RS)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamineDi-para-anisoyl-L-tartaric acid (DATA)Not specifiedFormation of (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine di-p-anisoyl tartarate salt
3-(methylamino)-1-(2-thienyl)propan-1-ol(S)-mandelic acid2-butanol with waterCrystallization of (S)-3・(S)-4・H2O diastereomeric salt, yielding pure (S)-amine (>99.9% ee)

Racemization Strategies for Undesired Enantiomers

One patented method for the racemization of the undesired (R)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine involves treatment with a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS). wipo.int This process converts the unwanted (R)-enantiomer back into the racemic mixture, which can then be subjected to another round of resolution. wipo.int Another reported issue is the potential for racemization caused by the dimsyl anion, which can be a challenge when aiming for a single enantiomer product. justia.com

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for producing enantiomerically pure compounds like this compound.

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering high selectivity and mild reaction conditions. google.comacs.org In the context of duloxetine synthesis, various enzymes, particularly carbonyl reductases (KREDs), have been employed for the stereoselective reduction of prochiral ketones to the corresponding chiral alcohols, which are key intermediates. google.commdpi.com

For example, carbonyl reductases from sources like Candida macedoniensis and Exiguobacterium sp. have been utilized to catalyze the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propylamine (DKTP) to the desired (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine ((S)-DHTP) with high stereoselectivity. google.comnih.gov Similarly, the reduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) to ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES), another crucial precursor, has been achieved using carbonyl reductases. jmb.or.kr Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been used for the kinetic resolution of racemic alcohols in the synthesis of duloxetine. rsc.orgresearchgate.net

Table 2: Examples of Biocatalysts in Duloxetine Intermediate Synthesis

EnzymeSubstrateProductKey Finding
Carbonyl reductase (from Candida macedoniensis)N,N-dimethyl-3-keto-3-(2-thienyl)-1-propylamine (DKTP)(S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine ((S)-DHTP)High stereoselectivity in preparing the optically pure intermediate. google.com
Carbonyl reductase (EaSDR6 from Exiguobacterium sp.)Ethyl 3-oxo-3-(2-thienyl)propionate (KEES)(S)-ethyl 3-hydroxy-3-(2-thienyl)propionate ((S)-HEES)High catalytic performance and substrate adaptability. nih.gov
Lipase B from Candida antarctica (CALB)Racemic 3-chloro-1-(2-thienyl)-1-propanol(S)-3-chloro-1-(2-thienyl)-1-propanol and (R)-butanoateEffective kinetic resolution to yield enantiopure building blocks. researchgate.net

Optimization of Reaction Conditions and Process Chemistry

The optimization of reaction conditions is critical for developing safe, efficient, and scalable synthetic processes. In the synthesis of this compound, careful control of parameters such as temperature, solvents, and reagents is necessary to maximize yield and minimize impurities.

For instance, in the condensation reaction of the hydroxy intermediate with 1-fluoronaphthalene, the choice of base and solvent is crucial. While sodium hydride is commonly used, alternative, milder bases like sodamide and potassium bis(trimethylsilyl)amide have been explored to improve safety and process operability on a larger scale. google.com The use of polar aprotic solvents like DMSO or sulfolane (B150427) is also common. epo.orggoogle.com However, the reaction conditions must be carefully controlled to prevent racemization and the formation of degradation impurities. google.comgoogle.com One identified impurity is 4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol, which can form under acidic conditions. google.com

Derivatization and Analog Generation

To explore the structure-activity relationships (SAR) and potentially discover new compounds with improved pharmacological profiles, the derivatization of the this compound scaffold is an important area of research.

Modification of the Naphthyl Moiety for Structure-Activity Exploration

The naphthyl group in this compound is a key structural feature that contributes to its binding affinity. acs.org Modifications to this moiety can provide valuable insights into the SAR. Researchers have designed and synthesized a series of duloxetine derivatives where the naphthyl group is replaced with other pharmacophores. researchgate.net For example, pharmacophores with 5-HT1A antagonism activity have been substituted for the naphthyl ring to create novel compounds. researchgate.net These studies aim to understand how changes in the size, shape, and electronic properties of this part of the molecule affect its biological activity. acs.org Another approach has involved the introduction of a 2-naphthyl group into a different molecular scaffold to enhance serotonin (B10506) transporter (SERT) activity while retaining norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporter activity. acs.org

Substituent Effects on Synthetic Efficiency and Product Yield

The synthesis of duloxetine and its analogues is a multi-step process where the efficiency and yield are highly dependent on the reaction conditions and the nature of the substituents on the aromatic rings. A critical step in many syntheses of duloxetine is the nucleophilic aromatic substitution reaction to form the characteristic naphthyl ether linkage. This typically involves the condensation of an appropriate alcohol, such as (S)-3-methylamino-1-(2-thienyl)-1-propanol, with 1-fluoronaphthalene. chemicalbook.comchemicalbook.com The electronic properties and steric factors of substituents on both the thiophene and naphthalene (B1677914) rings can significantly influence the reaction's outcome.

Research into the enzymatic reduction of substituted aryl ketones, a common strategy to produce chiral alcohol intermediates for syntheses of this type, provides insight into these effects. Studies have shown that the electronic properties, steric hindrance, and the potential for hydrogen bonding of substituents at various positions on an aromatic ring play a significant role in determining both the reaction rate (activity) and the stereochemical outcome (enantioselectivity) of the reduction. researchgate.net For instance, in the reduction of acetophenone (B1666503) analogues, substituents on the aromatic ring were found to markedly affect the efficiency of the reaction. researchgate.net These principles can be extrapolated to the synthesis of duloxetine precursors, where substituents on the thiophene ring could alter the reactivity of the precursor ketone and the subsequent alcohol.

The following table summarizes findings on different reaction conditions for the crucial etherification step in duloxetine synthesis.

Alcohol PrecursorNaphthalene ReactantBaseSolventReported YieldReference
(S)-3-methylamino-1-(2-thienyl)-1-propanol1-FluoronaphthaleneSodium Hydride (NaH)Dimethyl Sulfoxide (DMSO)93% chemicalbook.com
(S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine1-FluoronaphthaleneSodium Hydride (NaH)Sulfolane60% (of final product from alcohol) epo.org
(RS)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine1-FluoronaphthaleneSodamide / Potassium Amide / KHDMSPolar Aprotic SolventNot specified google.com
(S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol1-FluoronaphthaleneSodium Hydride (NaH)Dimethyl Sulfoxide (DMSO)Not specified nih.gov

Exploration of Novel Naphthyl-Linked Amine Derivatives

The structural motif of a naphthalene ring linked to an amine is a key feature in a variety of chemically and biologically interesting molecules. Research has extended beyond the naphthyloxy linkage found in duloxetine to explore derivatives where the naphthalene ring is directly bonded to a nitrogen atom. This creates a class of compounds known as N-naphthyl amines or naphthyl-linked amine derivatives.

One area of exploration involves using naphthyl amines as ligands in inorganic chemistry. For example, a novel naphthylimido derivative of hexamolybdate was synthesized by reacting an octamolybdate ion with 1-naphthyl amine hydrochloride. acs.org This reaction, using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, successfully created a direct nitrogen-molybdenum bond, with the naphthyl group functioning as an organoimido ligand. acs.org

In the field of medicinal chemistry, novel naphthylphenylamine derivatives have been designed and synthesized as potential therapeutic agents. In one study, a series of these compounds were developed as inhibitors of the cell division cycle 25B (CDC25B) phosphatase, a target for cancer therapy. acs.org The synthesis involved structure-based optimization of a lead compound, resulting in derivatives with improved inhibitory activity. acs.org

Another distinct class of naphthyl-linked amine derivatives has been synthesized for their potential antitubercular activity. These complex molecules feature a {1[(1-phenylethylidene) amino] naphtho [2,1-b]furan-2-yl} core, which is then linked to a substituted pyrimidine-2-amine. researchgate.net The synthesis involves the condensation of 1-(1-aminonaphtho[2,1-b]furan-2-yl)ethanone (B497386) with acetophenone, followed by further reactions to build the pyrimidine (B1678525) ring structure. researchgate.net This work highlights the utility of the naphthyl-amine scaffold in constructing diverse and complex heterocyclic systems.

The table below showcases a selection of these novel naphthyl-linked amine derivatives and their synthetic precursors.

Derivative ClassKey PrecursorsSynthetic Goal/ApplicationReference
Naphthylimido HexamolybdateOctamolybdate ion, 1-Naphthyl amine hydrochlorideDesign of POM-Based Organic−Inorganic Hybrids acs.org
Naphthylphenylamine DerivativesNaphthylphenylketones (via reduction/amination)CDC25B Phosphatase Inhibitors acs.org
Naphthofuran-pyrimidin-2-amine Derivatives1-(1-aminonaphtho[2,1-b]furan-2-yl)ethanone, Substituted Aldehydes, GuanidineAntitubercular Agents researchgate.net
N-Acyl Naphthalene Derivatives1-Naphthylamine, Succinic anhydrideDiagnosis of Alzheimer's Disease google.com

Structural Characterization and Conformational Analysis

Crystal Structure Determination

The crystal structure of N-(1-Naphthyl) Duloxetine (B1670986), specifically its hydrochloride salt, has been determined for both its chirally pure (S)-enantiomer and its racemic form. nih.govnih.gov These studies reveal significant differences in their crystal lattices and molecular arrangements.

The (S)-enantiomer of duloxetine hydrochloride crystallizes in the monoclinic space group P21. researchgate.net In contrast, the racemic form crystallizes in the orthorhombic space group Pna21. nih.goviucr.org The presence of both (S) and (R) enantiomers in the racemic crystal lattice leads to a distinct packing arrangement compared to the enantiopure crystal. nih.gov

One notable feature in the crystal structure of the (S)-enantiomer is a twofold rotational disorder of the thiophene (B33073) ring. nih.govresearchgate.net This disorder indicates that two different molecular conformations exist within the same crystal form, with the thiophene ring adopting two distinct orientations through rotation around the C11-C12 bond. researchgate.net

Parameter(S)-Duloxetine HydrochlorideRacemic Duloxetine Hydrochloride
Crystal SystemMonoclinicOrthorhombic
Space GroupP21researchgate.netPna21nih.goviucr.org
a (Å)9.7453 (10) researchgate.net-
b (Å)6.9227 (7) researchgate.net-
c (Å)13.4247 (16) researchgate.net-
β (°)109.432 (4) researchgate.net-
Volume (Å3)854.09 (16) researchgate.net-
Z2 researchgate.net-

A critical difference between the racemic and enantiomeric crystal structures lies in the conformation of the flexible alkyl side chain. nih.goviucr.org In the (S)-enantiomer, the side chain adopts a fully extended, or anti, conformation. iucr.org Conversely, the racemic structure exhibits a "bent" or gauche conformation in its side chain. iucr.org

This conformational variance is quantified by the torsion angles within the side chain. The primary C-C torsion angle in the racemic form is approximately 64.5°, whereas in the (S)-enantiomer, it is about 168.0°, highlighting the significant conformational divergence. iucr.org This difference in side-chain geometry directly influences how the molecules pack in the solid state. nih.goviucr.org Furthermore, in the structure of the (S)-enantiomer, the thiophene and naphthyl groups are positioned nearly perpendicular to each other. nih.govresearchgate.net

The distinct side-chain conformations of the enantiomeric and racemic forms lead to fundamentally different crystal packing motifs. nih.goviucr.org A survey of related antidepressant structures in the Cambridge Structural Database reveals a strong correlation between the side-chain conformation and the resulting molecular packing. nih.govresearchgate.net

Enantiomeric Form: The extended side-chain conformation of (S)-duloxetine results in a packing arrangement characterized by distinct, separated layers of hydrophobic (naphthyl and thiophene rings) and ionic hydrophilic (protonated amine and chloride ion) phases. nih.goviucr.org

Racemic Form: The bent side-chain conformation of racemic duloxetine hydrochloride leads to a more complex packing motif. In this arrangement, the ionic hydrophilic phase is encapsulated within a hydrophobic shell formed by the aromatic groups. nih.goviucr.orgresearchgate.net

In both crystal structures, strong N-H···Cl hydrogen bonds are a key feature, linking the protonated secondary amine of the duloxetine cation to the chloride anion. nih.govresearchgate.net In the racemic form, the packing is further characterized by the S- and R-enantiomers forming separate helices, with C-H···π interactions occurring between the thiophene ring of an S-isomer and the naphthalene (B1677914) unit of a neighboring R-isomer. iucr.org

Spectroscopic Characterization

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into molecular structure, conformation, and vibrational modes.

While detailed 2D NMR studies in solution to map the full conformational space of N-(1-Naphthyl) Duloxetine are not extensively published, NMR spectroscopy remains a critical tool for structural confirmation. researchgate.net Techniques like 2D NMR are powerful for analyzing the conformational preferences of molecules in solution. auremn.org.brmdpi.com

Solid-state NMR (ssNMR) spectroscopy has provided valuable insights into the conformational dynamics of a related duloxetine salt in the crystalline state. Studies on racemic duloxetine oxalate (B1200264) revealed that at ambient temperatures, two of the eighteen carbon signals were absent. These signals correspond to carbons within the thiophene ring, suggesting the presence of molecular motion that broadens these specific resonances beyond the limits of detection. This indicates dynamic behavior of the thiophene heterocycle within the solid-state matrix.

Basic 1H NMR and High-Resolution Mass Spectrometry (HRMS) are routinely used to confirm the identity and structure of duloxetine and its related compounds.

TechniqueObservationRelevance
Solid-State 13C NMRMissing signals for thiophene ring carbons at ambient temperature in a duloxetine salt. Indicates dynamic molecular motion of the thiophene ring in the solid state.
1H NMRCharacteristic signals for aromatic (naphthyl, thienyl) and aliphatic protons confirm the basic structure. Structural Elucidation.
HRMS (ESI+)Observed m/z for [M+H]+ of 298.1268, consistent with calculated value of 298.1264 for C18H20NOS. Molecular Formula Confirmation.

Infrared (IR) and Raman spectroscopy are vibrational techniques that serve as fingerprints for molecular structure and are particularly sensitive to different crystalline forms, or polymorphs. researchgate.netnih.gov Comprehensive structural studies of duloxetine forms, including solvates, have utilized IR and Raman spectroscopy in conjunction with X-ray diffraction and solid-state NMR. researchgate.net These techniques are instrumental in identifying and characterizing new polymorphic forms and in understanding the noncovalent intermolecular interactions that define their structures. researchgate.netgoogle.com.na The spectra provide information on the vibrational modes of functional groups within the molecule, which can shift depending on the conformational and packing environment, thereby allowing for the differentiation of polymorphs. google.com.na

Based on a comprehensive search of scientific literature, there is no available research focusing on the computational structural elucidation of the specific chemical compound "this compound." Searches for quantum chemical calculations, molecular geometry, electronic structure, and molecular dynamics simulations for this particular derivative of duloxetine did not yield any specific results.

The existing body of scientific work is centered on duloxetine, its hydrochloride salt, and other analogs where modifications have been made to different parts of the molecule, such as the naphthyl ring. However, specific studies detailing the structural and conformational analysis of a naphthyl group attached to the nitrogen atom of duloxetine are not present in the available literature.

Therefore, it is not possible to provide the detailed, research-backed article as requested in the outline, due to the absence of foundational scientific data for "this compound."

Mechanistic Insights into Molecular Interactions and Transporter Binding Preclinical Focus

Monoamine Transporter Binding Affinities (In Vitro)

In vitro binding assays are crucial for determining a compound's affinity for specific molecular targets, such as neurotransmitter transporters. This affinity is typically quantified by the inhibition constant (Kᵢ), which indicates the concentration of a ligand required to occupy 50% of the target receptors. A lower Kᵢ value signifies a higher binding affinity.

For context, the parent compound, Duloxetine (B1670986), demonstrates high affinity for both the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, with a lower affinity for the dopamine (B1211576) transporter (DAT). caldic.comnih.govresearchgate.net Specific Kᵢ values reported for Duloxetine at human transporters are approximately 0.8 nM for SERT and 7.5 nM for NET. nih.govresearchgate.net

Serotonin Transporter (SERT) Binding

Specific in vitro binding affinity data (e.g., Kᵢ values) for N-(1-Naphthyl) Duloxetine at the serotonin transporter (SERT) are not available in the reviewed scientific literature.

Norepinephrine Transporter (NET) Binding

Specific in vitro binding affinity data (e.g., Kᵢ values) for this compound at the norepinephrine transporter (NET) are not available in the reviewed scientific literature.

Dopamine Transporter (DAT) Binding

Specific in vitro binding affinity data (e.g., Kᵢ values) for this compound at the dopamine transporter (DAT) are not available in the reviewed scientific literature.

In Vitro Monoamine Transporter Binding Affinities

Compound Transporter Binding Affinity (Kᵢ)
This compound SERT Data not available
This compound NET Data not available

Functional Uptake Inhibition Assays (In Vitro/Ex Vivo)

Functional assays measure the ability of a compound to inhibit the actual transport or reuptake of neurotransmitters into cells. These experiments provide insight into the functional consequences of a compound binding to a transporter. Such data is often presented as IC₅₀ values, representing the concentration of the inhibitor required to block 50% of the neurotransmitter uptake.

Assessment of Serotonin and Norepinephrine Reuptake Inhibition

Research detailing the in vitro or ex vivo functional inhibition of serotonin and norepinephrine reuptake by this compound has not been identified in the public domain. Studies on the parent compound, Duloxetine, have confirmed its role as a potent inhibitor of both serotonin and norepinephrine reuptake. nih.govnih.gov

Concentration-Dependent Inhibition Profiles

Information regarding the concentration-dependent inhibition profile of this compound on monoamine transporters is not available.

Functional Reuptake Inhibition

Compound Neurotransmitter Inhibition Potency (IC₅₀)
This compound Serotonin Data not available

Receptor Selectivity Profiling (In Vitro)

The selectivity profile of a compound is crucial in determining its therapeutic action and potential side effects. For this compound, this profile is largely inferred from studies on Duloxetine, which is known for its high affinity for serotonin (5-HT) and norepinephrine (NE) transporters while displaying minimal interaction with other neurotransmitter receptors.

Affinity for Adrenergic, Cholinergic, Histaminergic, and Dopaminergic Receptors

Preclinical in vitro studies have consistently demonstrated that the parent compound, Duloxetine, possesses a low affinity for a range of critical neurotransmitter receptors. It shows no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors drugbank.comcaldic.com. This lack of interaction with muscarinic, histamine-1, and α1-adrenergic receptors is a key feature, suggesting a side effect profile that may be more favorable compared to older classes of antidepressants nih.govnih.govnih.gov. While direct binding data for this compound is not extensively documented, its structural similarity to Duloxetine suggests it would likely share this characteristic of poor affinity for these receptors.

Table 1: Receptor Affinity Profile of Duloxetine (Parent Compound) This table presents data for the parent compound, Duloxetine, as specific data for this compound is not widely available. The data indicates a general lack of significant affinity for these receptor types.

Receptor ClassSpecific ReceptorsAffinity (Ki)Reference
Adrenergicα1-adrenergic, α2-adrenergicLow / Not Significant drugbank.comnih.gov
CholinergicMuscarinicLow / Not Significant nih.govnih.gov
HistaminergicHistamine H1Low / Not Significant caldic.comnih.gov
DopaminergicDopamine receptorsWeak / Not Significant drugbank.comnih.gov

Ion Channel Interactions (Non-Clinical Context)

In non-clinical settings, the parent molecule Duloxetine has been shown to interact with specific ion channels, an action that may contribute to its broader pharmacological effects. Research using whole-cell patch-clamp techniques revealed that Duloxetine blocks neuronal voltage-gated sodium channels, particularly the Nav1.7 subtype, in a state-dependent manner nih.govresearchgate.net. The 50% inhibitory concentrations (IC50) were determined for the resting (22.1 µM) and inactivated (1.79 µM) states of the channel nih.gov.

Furthermore, Duloxetine has been found to modulate the activity of Transient Receptor Potential (TRP) channels. Specifically, it reduces Ca2+ entry through TRPM2 (Transient Receptor Potential Melastatin 2) and TRPV1 (Transient Receptor Potential Vanilloid 1) channels in hippocampal and dorsal root ganglion neurons nih.gov. This modulation is linked to reductions in oxidative stress and apoptosis in these neuronal cells nih.gov. These findings highlight a mechanism of action for Duloxetine that extends beyond monoamine reuptake inhibition, although specific studies on the ion channel interactions of this compound have not been reported.

Molecular Docking and Binding Site Analysis

Molecular modeling provides a theoretical framework for understanding how a ligand interacts with its protein target at the atomic level. For this compound, insights can be drawn from extensive docking studies performed on Duloxetine with monoamine transporters.

Ligand-Protein Interaction Modeling with Transporter Proteins

Molecular docking simulations of Duloxetine with the serotonin transporter (SERT) and the norepinephrine transporter (NET), often using the Drosophila dopamine transporter (dDAT) as a structural homolog, reveal a detailed binding mechanism. S-duloxetine fits snugly within the primary (S1) binding site of the transporter researchgate.netnih.gov.

In these models, the propanamine group of Duloxetine forms crucial interactions with the main-chain carbonyl oxygens of key amino acid residues, including F43 and F319, with residue D46 also in close proximity nih.gov. The thiophene (B33073) ring is positioned in a way that sterically hinders the conformational change required for substrate transport, effectively locking the transporter in an outward-open state and blocking reuptake nih.gov. This high-affinity binding is consistent with its potent inhibition of both serotonin and norepinephrine uptake caldic.comnih.gov.

Identification of Key Residues for Naphthyl Moiety Interaction

The naphthyl moiety is a defining structural feature of both Duloxetine and its N-(1-Naphthyl) derivative and plays a critical role in its binding to transporter proteins. Modeling studies have identified specific amino acid residues within the transporter's binding pocket that interact directly with this group.

Table 2: Key Interacting Residues for Duloxetine Binding in Transporter Homolog Models

Interacting Moiety of DuloxetineKey Residue in Transporter ModelType of InteractionReference
Naphthyl GroupPhenylalanine 325 (F325)Edge-to-face aromatic researchgate.net
Naphthyl & Thiophene RingsTyrosine 152 (Y152)Aromatic/Hydrophobic mdpi.com
Naphthyl & Thiophene RingsPhenylalanine 323 (F323)Aromatic/Hydrophobic mdpi.com
Propanamine GroupPhenylalanine 43 (F43)Hydrogen bond (main chain) nih.gov
Propanamine GroupPhenylalanine 319 (F319)Hydrogen bond (main chain) nih.gov

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new molecules and in understanding the structural features that govern their potency and selectivity.

Development of Predictive Models for Biological Activity

While specific QSAR models exclusively developed for N-(1-Naphthyl) Duloxetine (B1670986) are not extensively documented in publicly available literature, the principles of QSAR have been applied to broader classes of SNRIs, including analogs of duloxetine. These models typically utilize a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.

Illustrative QSAR Model Parameters for SNRI Activity:

Descriptor TypeExample DescriptorInfluence on Activity
ElectronicDipole MomentAffects interactions with polar residues in the binding pocket.
StericMolar RefractivityRelates to the size and polarizability of the naphthyl group, influencing van der Waals interactions.
HydrophobicLogPThe hydrophobicity of the molecule, which is crucial for crossing cell membranes and binding to hydrophobic pockets in the transporters.
TopologicalWiener IndexDescribes the branching and shape of the molecule.

These predictive models are valuable tools for virtual screening of compound libraries to identify novel SNRI candidates with potentially improved properties.

Influence of Naphthyl Substitutions on SAR

The structure-activity relationship (SAR) of duloxetine and its analogs has been a subject of considerable research. The naphthyl group in duloxetine is known to be a key pharmacophoric element, contributing significantly to its high affinity for both SERT and NET. researchgate.net Replacing the naphthyl group with other aromatic systems can modulate the potency and selectivity of the compound.

In the case of N-(1-Naphthyl) Duloxetine, the N-substitution with a naphthyl ring introduces a bulky, hydrophobic moiety. This substitution is expected to have a profound impact on the SAR:

Steric Effects: The size and shape of the N-naphthyl group will influence how the molecule fits into the binding pockets of SERT and NET. The orientation of the naphthyl ring relative to the rest of the molecule will be a critical determinant of binding affinity.

Hydrophobic Interactions: The hydrophobic nature of the naphthyl group can lead to favorable interactions with nonpolar amino acid residues in the transporter binding sites.

Pi-Stacking Interactions: The aromatic naphthyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the active sites of SERT and NET, which can significantly enhance binding affinity.

The SAR for N-substituted duloxetine analogs would likely show that the nature and position of substituents on the naphthyl ring can fine-tune the compound's activity and its selectivity for SERT versus NET.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations are invaluable for understanding the stability of the ligand-receptor complex and the conformational changes that occur upon binding.

Studies of Ligand-Transporter Complex Stability

MD simulations of this compound docked into the active sites of SERT and NET would be performed to assess the stability of the resulting complexes. The simulations would track the trajectory of the ligand and protein atoms over a period of nanoseconds to microseconds. Key parameters to analyze include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored to assess the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD over time.

Hydrogen Bonding Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are analyzed to identify key interactions that contribute to binding affinity and stability.

Interaction Energy Calculations: The binding free energy can be estimated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to quantify the strength of the interaction.

Conformational Changes Upon Binding

The binding of a ligand to a transporter protein can induce conformational changes in both the ligand and the protein. MD simulations can capture these dynamic changes. For this compound, simulations might reveal:

Ligand Conformation: The preferred conformation of the flexible side chain of this compound within the binding pocket.

Protein Dynamics: How the binding of the ligand affects the movement of different domains or loops of the transporter protein. This can provide insights into the mechanism of transport inhibition. For instance, the binding of an inhibitor might lock the transporter in a conformation that is unable to transport its substrate. The crystal structure of duloxetine hydrochloride provides a starting point for understanding its potential conformations. nih.goviucr.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the properties of this compound at the electronic level.

DFT calculations can be used to determine:

Optimized Geometry: The most stable three-dimensional structure of the molecule.

Electronic Properties: The distribution of electron density, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the molecule's reactivity and its ability to participate in various types of interactions.

Vibrational Frequencies: These can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy) to confirm the structure of the synthesized compound.

Illustrative DFT-Calculated Properties for this compound:

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVAn indicator of the molecule's chemical stability.
Dipole Moment3.5 DReflects the polarity of the molecule and its potential for dipole-dipole interactions.

By providing a detailed understanding of the electronic properties of this compound, DFT calculations can complement the insights gained from QSAR and MD simulations, offering a more complete picture of its chemical behavior and its interactions with biological targets.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these characteristics.

General Methodological Approach:

A typical computational study to predict the electronic properties and reactivity of a compound like this compound would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). They also provide information about the vibrational modes of the molecule.

Electronic Property Calculation: Once a stable structure is obtained, various electronic properties can be calculated.

Key Electronic Properties and Their Significance:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons, which are potential sites for electrophilic and nucleophilic attack, respectively.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Insights from Studies on Related Compounds:

While data for this compound is not available, a first-principles study on duloxetine using DFT revealed an indirect band gap of 3.37 eV aps.org. The addition of the bulky naphthyl group to the nitrogen atom in this compound would be expected to influence the electronic properties. For instance, the extended π-system of the naphthyl group could lead to a smaller HOMO-LUMO gap compared to duloxetine, potentially altering its reactivity.

Furthermore, DFT has been successfully used to explain the E/Z-isomers of N-nitroso duloxetine, another impurity of duloxetine asianpubs.orgresearchgate.net. This demonstrates the utility of computational methods in characterizing the structure and properties of duloxetine derivatives.

A summary of how these properties might be analyzed for this compound is presented in the table below.

PropertyDescriptionPredicted Influence of the N-(1-Naphthyl) Group
HOMO-LUMO GapEnergy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity and stability.The extended π-conjugation from the naphthyl group may lead to a smaller energy gap, suggesting potentially higher reactivity compared to duloxetine.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and sites for electrophilic/nucleophilic attack.The electron-rich naphthyl ring would represent a significant region of negative electrostatic potential.
Dipole MomentA measure of the overall polarity of the molecule.The addition of the large, relatively non-polar naphthyl group could alter the magnitude and direction of the molecular dipole moment.

Conformational Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Molecules are not static entities but can exist in various conformations due to the rotation around single bonds. The collection of all possible conformations and their corresponding potential energies is known as the conformational energy landscape.

Exploring the Conformational Space:

Computational methods are essential for mapping the conformational energy landscape. Techniques such as molecular mechanics and quantum mechanics are employed to:

Identify Stable Conformers: By systematically rotating the rotatable bonds in the molecule, different conformations can be generated. The energy of each conformation is then calculated to identify the low-energy, stable conformers.

Determine Energy Barriers: The energy barriers between different conformers are calculated to understand the dynamics of conformational changes.

For this compound, the key rotatable bonds would be those in the propyl chain connecting the thiophene (B33073) and naphthyloxy moieties, as well as the bond connecting the nitrogen to the naphthyl group. The presence of the bulky naphthyl group would likely introduce significant steric hindrance, which would have a profound impact on the preferred conformations and the energy barriers for rotation compared to duloxetine.

Relevance to Molecular Interactions:

Understanding the conformational landscape is critical for predicting how a molecule might interact with biological targets, such as receptors or enzymes. The molecule must adopt a specific conformation to fit into the binding site of a protein. Therefore, identifying the low-energy conformers of this compound would be a crucial step in any molecular modeling study aimed at understanding its potential biological activity or interactions.

The table below outlines the key aspects of a conformational analysis for this compound.

Aspect of Conformational AnalysisDescriptionPotential Findings for this compound
Identification of Rotatable BondsSingle bonds around which rotation can occur, leading to different conformations.Key rotatable bonds exist in the propyl chain and the N-naphthyl bond.
Stable Conformers (Minima on the Energy Landscape)Low-energy, and therefore more probable, three-dimensional structures of the molecule.The steric bulk of the naphthyl group would likely restrict the number of stable conformers and favor more extended structures.
Transition States (Saddle Points on the Energy Landscape)High-energy structures that represent the barriers to rotation between stable conformers.Energy barriers for rotation around the N-C bond of the naphthyl group are expected to be significant.

Metabolic Transformation Pathways Preclinical Focus

Enzymatic Biotransformation Mechanisms

The biotransformation of duloxetine (B1670986) is a multi-step process involving initial oxidation followed by conjugation reactions. droracle.ai This process converts the lipophilic drug into more water-soluble compounds, facilitating their excretion.

Table 1: Role of Cytochrome P450 (CYP) Isoforms in the Oxidation of Duloxetine

EnzymeRole in MetabolismType of ReactionTarget Site
CYP1A2 Major contributor to initial oxidation droracle.ainih.govNaphthyl Oxidation4-, 5-, and 6-positions of the naphthyl ring nih.gov
CYP2D6 Contributor to initial oxidation nih.govfda.govNaphthyl Oxidation4-, 5-, and 6-positions of the naphthyl ring nih.gov

Following the initial CYP-mediated oxidation, the resulting hydroxylated metabolites undergo extensive phase II conjugation reactions. nih.govnih.gov These reactions, which include glucuronidation and sulfation, further increase the water solubility of the metabolites, preparing them for elimination. nih.gov The major circulating metabolites identified are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. droracle.aifda.gov These conjugated metabolites account for a significant portion of the administered dose, with approximately 70% being excreted in the urine. droracle.ai

Metabolite Identification and Characterization (Preclinical)

Preclinical and human studies have led to the identification and characterization of numerous duloxetine metabolites. fda.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have profiled metabolites in various biological matrices. nih.gov The primary metabolites found in plasma are conjugates of the oxidized parent drug. fda.govnih.gov Key identified plasma metabolites include the glucuronide conjugates of 4-hydroxy duloxetine, 6-hydroxy-5-methoxy duloxetine, and 4,6-dihydroxy duloxetine, as well as a sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. nih.govresearchgate.net In addition to the parent drug, 4-hydroxy duloxetine has also been observed in feces. nih.gov

Table 2: Major Identified Preclinical Metabolites of Duloxetine

Metabolite NameParent MoietyConjugation PathwayBiological Matrix
4-hydroxy duloxetine glucuronide4-hydroxy duloxetineGlucuronidationPlasma, Urine fda.govnih.govresearchgate.net
5-hydroxy-6-methoxy duloxetine sulfate5-hydroxy-6-methoxy duloxetineSulfationPlasma, Urine fda.govnih.govresearchgate.net
6-hydroxy-5-methoxy duloxetine glucuronide6-hydroxy-5-methoxy duloxetineGlucuronidationPlasma, Urine nih.govresearchgate.net
4,6-dihydroxy duloxetine glucuronide4,6-dihydroxy duloxetineGlucuronidationPlasma, Urine nih.govresearchgate.net
4-hydroxy duloxetine4-hydroxy duloxetine(Unconjugated)Feces nih.gov

Transporter-Mediated Efflux and Uptake (Preclinical)

The disposition of a drug and its metabolites is significantly influenced by membrane transporters that mediate their movement into and out of cells. These transporters are broadly divided into two superfamilies: the ATP-binding cassette (ABC) transporters, which are primarily responsible for efflux, and the solute carrier (SLC) transporters, which mainly handle uptake.

Interactions with Efflux Pumps (e.g., P-glycoprotein)

Preclinical research indicates that N-(1-Naphthyl) Duloxetine interacts with the P-glycoprotein (P-gp) efflux pump, functioning as an inhibitor. nih.govresearchgate.netnih.gov Efflux pumps are proteins that actively transport substrates out of cells, and their inhibition can lead to increased intracellular drug concentrations. nih.gov

In vitro studies using Caco-2 cells, a human colon cancer cell line that naturally expresses P-gp, demonstrated this inhibitory effect. The accumulation of Rhodamine 123, a known P-gp substrate, was monitored in the presence of this compound. Results showed a concentration-dependent increase in the intracellular accumulation of Rhodamine 123, signifying that this compound was inhibiting the pump's efflux function. nih.gov

However, other in vitro research using the ABCB1-transfected MDCKII-MDR1 cell line did not identify this compound as a transported substrate of human P-gp. oup.com In this model, the transport ratio for the compound was less than 1.5, suggesting it is not actively effluxed by P-gp itself, which lends further support to its role as an inhibitor rather than a substrate. oup.com

In vivo evidence supports the inhibitory function of this compound on P-gp. nih.gov When co-administered with talinolol, a recognized P-gp substrate, this compound was found to increase the bioavailability of talinolol. nih.gov This finding suggests that by inhibiting P-gp in the gastrointestinal tract, this compound reduces the efflux of talinolol, thereby increasing its absorption and systemic exposure. nih.gov

Table 1: Effect of this compound on the Bioavailability of Talinolol (a P-gp Substrate) nih.gov
Pharmacokinetic ParameterRatio (Talinolol + this compound vs. Talinolol Alone)90% Confidence Interval
AUC(0-60)0.870.77-1.06
AUC(0-∞)0.850.74-1.01
Cmax0.870.68-1.12

Impact on Cellular Accumulation and Distribution

The distribution of this compound is extensive throughout the body, a characteristic suggested by its large apparent volume of distribution of approximately 1640 L. researchgate.net This extensive distribution leads to accumulation in various tissues. oup.comresearchgate.netnih.gov

Postmortem tissue analysis from 12 cases provides insight into the distribution of the compound. oup.comresearchgate.netnih.gov Concentrations were measured in various biological matrices, with the highest levels typically found in the liver and bile, consistent with its primary route of metabolism and excretion. researchgate.netoup.comresearchgate.netnih.gov The data indicates significant accumulation in tissues relative to blood concentrations. oup.comresearchgate.net

Table 2: Postmortem Tissue Distribution of this compound (Ranges from 12 Cases) oup.comresearchgate.netnih.gov
Tissue/FluidConcentration Range
Central BloodNot Detected - 0.59 mg/L
Femoral BloodNot Detected - 0.26 mg/L
Vitreous HumorNot Detected - 0.23 mg/L
Liver0.28 - 22 mg/kg
Bile0.57 - 3.1 mg/L
Urine0.07 - 0.47 mg/L
Gastric Contents0.08 - 86 mg (total)

The ability of this compound to cross the blood-brain barrier and accumulate in the central nervous system is a key aspect of its distribution. drugbank.com However, its concentration in the cerebrospinal fluid (CSF) has been observed to be very low. researchgate.netnih.gov In a study of 19 patients, CSF concentrations above the limit of quantification were found in only three individuals, suggesting that either the compound does not readily cross the blood-CSF barrier or that active transport mechanisms rapidly remove it from the CSF. researchgate.netnih.gov Despite low CSF levels, the compound does collect in the cerebral cortex at concentrations higher than in plasma. drugbank.com

Analytical Methodologies for Chemical Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For N-(1-Naphthyl) Duloxetine (B1670986), various chromatographic methods are utilized to assess its purity and analyze related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of N-(1-Naphthyl) Duloxetine. scispace.comnih.gov Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. researchgate.netscispace.com These methods can effectively separate the main compound from its process-related impurities and degradation products. derpharmachemica.com

A typical RP-HPLC method involves a C8 or C18 column and a mobile phase consisting of a buffer (such as phosphate buffer) and an organic solvent like acetonitrile or methanol. nih.govscispace.comderpharmachemica.com Detection is often carried out using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 215 nm or 231 nm. nih.govscispace.com The method's validation ensures it is linear, accurate, and precise over a specified concentration range. nih.gov For instance, one method demonstrated linearity in the concentration range of 0.25-4 μg/ml, with a limit of detection (LOD) of 0.10 μg/ml and a limit of quantification (LOQ) of 0.25 μg/ml. nih.gov Such methods are crucial for routine quality control and for analyzing the impurity profile of the bulk drug substance. researchgate.netgoogle.com

Table 1: Example HPLC Conditions for Duloxetine Analysis

Parameter Condition 1 Condition 2
Column Phenomenox C-18, 5 µm, 250×4.6 mm Inertsil BDS C8, 250x4.6 mm
Mobile Phase 0.01M Phosphate buffer (pH 5.5): Acetonitrile (60:40 v/v) Buffer: Acetonitrile: Methanol (55:37:8%)
Flow Rate 1.2 ml/min 1.0 ml/min
Detection UV at 231 nm UV at 215 nm
Retention Time 5.61 min 6.431 min
Linearity Range 0.25-4 µg/ml 2-12 µg/ml

| Reference | nih.gov | scispace.com |

While HPLC is the predominant method for analyzing the final this compound compound, Gas Chromatography (GC) can be a valuable tool for analyzing volatile intermediates that may be present from the synthesis process. GC, particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is highly effective for separating and identifying volatile organic compounds. Although specific applications for this compound intermediates are not extensively detailed in the literature, GC-MS methods have been reported for the analysis of duloxetine itself, indicating the technique's applicability to this class of compounds. researchgate.netnih.gov For instance, p-Formaldehyde, a potential volatile and genotoxic impurity used in related syntheses, can be analyzed by derivatization followed by HPLC-UV, showcasing an approach that could be adapted for GC analysis of other volatile species. nuv.ac.in

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation and analysis of this compound. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully developed and validated for the simultaneous analysis of duloxetine and its toxic impurity, 1-Naphthol. eurekaselect.comepa.gov

In a reported MEKC method, a fused-silica capillary was used with an applied voltage of 25 kV. eurekaselect.com The background electrolyte consisted of a Tris buffer with sodium dodecyl sulfate (SDS) as the micellar phase. eurekaselect.comepa.gov This method demonstrated excellent linearity and sensitivity, with a limit of detection of 0.50 μg/mL for duloxetine and 0.20 μg/mL for 1-Naphthol. eurekaselect.comepa.gov CE methods, including chiral methodologies, have also been developed to separate the enantiomers of duloxetine, which is critical as it is commercialized as a single enantiomer. nih.govresearchgate.net

Table 2: Capillary Electrophoresis Method for Duloxetine and 1-Naphthol

Parameter Condition
Technique Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused-silica
Voltage 25 kV
Background Electrolyte 50 mM Tris and 20 mM SDS, pH 10.6
Linearity Range (Duloxetine) 50-550 µg/mL
Linearity Range (1-Naphthol) 0.55-5.5 µg/mL
LOD (Duloxetine) 0.50 µg/mL
LOD (1-Naphthol) 0.20 µg/mL

| Reference | eurekaselect.comepa.gov |

Mass Spectrometry (MS) Applications

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the structural confirmation of molecules and for achieving highly sensitive quantification, especially when coupled with a chromatographic separation technique.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective method for the detection and quantification of this compound. researchgate.netrjptonline.org This technique is widely used in bioanalytical methods to measure drug concentrations in biological matrices like plasma. nih.govnih.govscholarsresearchlibrary.com The method typically involves protein precipitation or liquid-liquid extraction to isolate the analyte from the sample matrix. nih.govscholarsresearchlibrary.com

Quantification is performed using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. rjptonline.orgnih.gov In this mode, a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. For duloxetine, a common transition is m/z 298 -> 154. rjptonline.orgnih.gov This high specificity allows for extremely low limits of quantification, often in the sub-ng/mL range, making it ideal for pharmacokinetic studies. nih.govrjptonline.org Methods have been validated with linear ranges from 0.05–101 ng/mL. nih.gov

Table 3: LC-MS/MS Parameters for Duloxetine Quantification

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 298.0
Product Ion (m/z) 154.0
Linearity Range 0.100-100.000 ng/mL
Lower Limit of Quantification (LLOQ) 0.100 ng/mL

| Reference | rjptonline.orgnih.gov |

Mass spectrometry is a key tool for the structural confirmation of the this compound molecule and the identification of its synthesis-related impurities and degradation products. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of the parent compound and any unknown impurities. researchgate.net

LC-MS experiments are used to deduce the molecular weights of impurities. nih.gov For instance, impurities formed from the reaction of duloxetine with enteric polymers, such as succinamide and phthalamide impurities, have been identified using LC-MS. nih.gov The structures proposed based on mass spectral data are then typically confirmed by comparing their chromatographic retention times and mass spectra with independently synthesized reference materials. nih.gov This comprehensive characterization is essential for understanding the stability of the drug substance and for controlling impurities in the final product. researchgate.netnih.gov

Impurity Profiling and Degradation Product Analysis

The rigorous analysis of impurities and degradation products is a critical aspect of pharmaceutical research and development. For the compound this compound, ensuring its purity and stability requires a comprehensive understanding of potential contaminants arising from its synthesis and degradation pathways. This involves the identification of process-related impurities and the development of robust analytical methods capable of detecting and quantifying these substances.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation. It must also be able to separate and quantify any degradation products formed. The development of such methods is a regulatory requirement to ensure the stability of the drug substance over its shelf life.

For this compound, various stability-indicating methods have been developed, primarily utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). omicsonline.orgderpharmachemica.comnih.govnih.gov These methods are designed to separate the parent compound from its impurities and degradation products that may form under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation. nih.govnih.gov

One such method involved subjecting the drug substance to forced degradation studies using acid (0.1 N hydrochloric acid), base (0.1 N sodium hydroxide), oxidation (3% v/v hydrogen peroxide), dry heat, and UV light. omicsonline.org The degradation products, including 1-Naphthol, were successfully separated from the main drug peak, demonstrating the method's specificity. omicsonline.org The specificity of these HPLC methods is often confirmed using a photodiode array (PDA) detector, which helps in assessing the purity of the drug peak. derpharmachemica.com

The development of these methods involves optimizing various chromatographic parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve adequate resolution between all components. derpharmachemica.comnih.gov For instance, a successful separation was achieved on a C18 column with a mobile phase consisting of a mixture of aqueous trifluoroacetic acid, methanol, and tetrahydrofuran. nih.gov Another method utilized a C8 column with a gradient mixture of a phosphate buffer and acetonitrile. derpharmachemica.com

Analytical TechniquePurposeKey Findings
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation and quantification of this compound and its impurities/degradation products.Effective in separating the main compound from degradation products under various stress conditions. omicsonline.orgderpharmachemica.comnih.govnih.gov
Capillary Micellar Electrokinetic Chromatography (MEKC)Simultaneous analysis of duloxetine and 1-Naphthol.A simple and rapid method for quantitative analysis. eurekaselect.comepa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and structural elucidation of impurities and degradation products.Used to deduce the structures of impurities by determining their molecular weights. nih.gov
Table 2: Overview of Stability-Indicating Analytical Methodologies.

The validation of these stability-indicating methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring they are linear, accurate, precise, specific, and robust. derpharmachemica.comnih.govnih.gov

Structure Activity Relationship Sar and Drug Design Implications

Contribution of the Naphthyl Moiety to Activity and Selectivity

The naphthyl group is a defining structural component of duloxetine (B1670986) and its analogs, playing a significant role in its binding affinity and selectivity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. This large, rigid, and lipophilic aromatic system is crucial for anchoring the molecule within the binding sites of these transporters.

Influence of Stereochemistry on Molecular Interactions

Duloxetine possesses a single chiral center, leading to the existence of two enantiomers: (S)-duloxetine and (R)-duloxetine. The stereochemistry at this center has a profound impact on the molecule's biological activity, as the three-dimensional arrangement of the substituents dictates the precise fit into the chiral binding sites of the SERT and NET transporters mdpi.comresearchgate.net.

The therapeutic agent, duloxetine, is the pure (S)-enantiomer nih.gov. This stereopreference is due to its significantly greater potency and selectivity as a reuptake inhibitor compared to the (R)-enantiomer researchgate.net. Both enantiomers are active inhibitors of serotonin and norepinephrine reuptake, but the (S)-form is approximately twice as active as the (R)-form nih.goviucr.org. The (S)-enantiomer's specific spatial orientation allows for a more optimal interaction with the transporter binding sites, leading to stronger and more effective inhibition of neurotransmitter reuptake researchgate.net. This highlights the critical importance of stereochemistry in the molecular interactions governing the drug's efficacy mdpi.comresearchgate.net.

EnantiomerRelative Potency at SERT/NETTherapeutic Use
(S)-DuloxetineHigh (approx. 2x more active than (R)-form) nih.goviucr.orgActive therapeutic agent nih.gov
(R)-DuloxetineLowerNot used therapeutically

Rational Design Principles for Naphthyl-Containing SNRI Analogs

The duloxetine scaffold serves as a valuable template for the rational design of novel SNRI analogs. A key principle in this process is the strategic modification of its core moieties—the naphthyl group, the thiophene (B33073) ring, and the aminopropane side chain—to enhance potency, improve selectivity, or introduce additional pharmacological activities.

One successful strategy involves pharmacophore hybridization or replacement. As demonstrated in studies, replacing the naphthyl group of duloxetine with pharmacophores responsible for 5-HT(1A) receptor antagonism led to the synthesis of new derivatives. These compounds not only retained SNRI activity but also showed superior performance in animal models of depression, suggesting a synergistic effect from the dual mechanism of action nih.gov.

Further design principles could involve:

Substitution on the Naphthyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the naphthyl ring to probe for additional interactions within the transporter binding pocket. This could potentially increase binding affinity or modulate the selectivity between SERT and NET.

Bioisosteric Replacement: Replacing the naphthyl group with other large aromatic or heteroaromatic systems to explore how changes in size, electronics, and hydrogen-bonding capacity affect activity.

Conformational Constraint: Modifying the flexible aminopropane linker to lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects.

These rational design approaches leverage the known SAR of the duloxetine class to guide the synthesis of new chemical entities with potentially improved therapeutic profiles.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. For N-(1-Naphthyl) Duloxetine and its analogs, a pharmacophore model for SERT and NET inhibition would typically consist of several key features derived from the duloxetine structure:

Two Aromatic/Hydrophobic Regions: One represented by the naphthyl group and the other by the thiophene ring. These are crucial for hydrophobic and aromatic stacking interactions aps.org.

A Hydrogen Bond Acceptor: The ether oxygen atom linking the naphthyl group to the propane chain.

A Positively Ionizable Group: The secondary amine, which is protonated at physiological pH and forms a key ionic or hydrogen-bond interaction within the transporter.

This 3D pharmacophore model serves as a template for virtual screening of large chemical databases to identify novel compounds that possess the same essential features in the correct spatial orientation mdpi.com. Hits from this screening can then be acquired or synthesized for biological testing.

In lead optimization, this model guides the modification of a promising hit compound to improve its drug-like properties. For instance, if a virtual screening hit shows good potency but poor metabolic stability, the pharmacophore model can help chemists decide where to modify the molecule to improve stability without disrupting the key interactions required for biological activity researchgate.net. This iterative process of design, synthesis, and testing, guided by the pharmacophore model, is a cornerstone of modern drug discovery for optimizing lead compounds into clinical candidates.

Future Directions in Chemical Research and Analog Development

Development of Novel Naphthyl-Modified Scaffolds

The incorporation of a naphthyl moiety onto the duloxetine (B1670986) scaffold opens avenues for creating new chemical entities with potentially enhanced or altered pharmacological properties. The naphthyl group, with its extended aromatic system, offers a versatile platform for structural modification. Research in this area is anticipated to move beyond simple substitution on the naphthyl ring to the development of entirely new molecular backbones, or scaffolds, that retain the key pharmacophoric elements necessary for dual serotonin-norepinephrine reuptake inhibition.

Future work will likely involve "scaffold hopping," where the core structure of duloxetine is replaced with other rigid systems that can appropriately position the necessary functional groups—the naphthyloxy moiety, the thiophene (B33073) ring, and the secondary amine. Naphthyridine scaffolds, for instance, are attractive building blocks that have been utilized in the discovery of various kinase inhibitors and may offer a promising starting point for novel transporter inhibitors. researchgate.net The goal is to discover scaffolds that may offer improved selectivity, better metabolic stability, or novel interactions with the transporter proteins. For example, researchers have successfully developed novel inhibitors for other biological targets, such as the peptidoglycan biosynthesis enzyme MurD, by utilizing naphthalene-N-sulfonyl-D-glutamic acid scaffolds. nih.gov This demonstrates the utility of the naphthyl group in designing potent and specific enzyme inhibitors, a principle that can be extended to transporter-targeted drug design. nih.gov

Exploration of Alternative Synthetic Routes with Enhanced Sustainability

The chemical synthesis of complex molecules like N-(1-Naphthyl) Duloxetine and its analogs presents challenges in terms of efficiency, cost, and environmental impact. A significant future direction is the development of greener, more sustainable synthetic methodologies. Traditional multi-step syntheses often involve hazardous reagents and generate substantial waste. researchgate.netresearchgate.net

Biocatalysis, which uses enzymes to perform chemical transformations, is a particularly promising alternative. researchgate.net Enzymes operate under mild conditions and can exhibit high levels of stereo- and regioselectivity, which is crucial for producing the correct enantiomer of a chiral drug like duloxetine. researchgate.netresearchgate.net The use of biocatalysis can lead to more streamlined and cost-effective manufacturing processes by reducing the number of steps, minimizing waste, and allowing for the recycling and reuse of the enzyme catalysts. chemanager-online.com For example, enzymatic routes for the synthesis of duloxetine have demonstrated notable improvements over purely chemical methods. chemanager-online.com Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are also being explored to create more efficient and sustainable pathways to duloxetine and its derivatives. researchgate.net These modern approaches align with the principles of green chemistry, aiming to reduce the environmental footprint of pharmaceutical manufacturing. scielo.br

Advanced Computational Approaches for De Novo Design

De novo drug design, which involves creating novel drug molecules from scratch, is being revolutionized by advances in computational power and artificial intelligence. nih.gov These approaches are critical for efficiently exploring the vast chemical space to identify promising new analogs of this compound. Computational methods can significantly reduce the time and cost associated with traditional drug discovery. springernature.com

Modern computational strategies employ a variety of techniques:

Structure-Based Design : This leverages the three-dimensional structures of the serotonin (B10506) and norepinephrine (B1679862) transporters to design molecules that fit precisely into the binding site. mdpi.com

Machine Learning and Deep Learning : These AI-driven methods can learn from existing data on known monoamine reuptake inhibitors to predict the properties of novel, un-synthesized compounds. nih.govresearchgate.net Deep learning models can generate new molecular structures with desired characteristics, such as high potency and favorable metabolic profiles. springernature.com

Evolutionary Algorithms : These optimization methods can search for new molecules that meet multiple objectives simultaneously, such as high affinity for both SERT and NET, while also possessing drug-like physicochemical properties. researchgate.net

These computational tools allow researchers to prioritize the synthesis of compounds with the highest probability of success, making the drug discovery pipeline more efficient and innovative. mdpi.com

Mechanistic Studies of Ligand-Induced Conformational Changes in Transporters

A deeper understanding of how this compound and its analogs interact with the serotonin (SERT) and norepinephrine (NET) transporters at a molecular level is crucial for rational drug design. These transporters are dynamic proteins that undergo significant conformational changes as part of their function to move neurotransmitters across the cell membrane. nih.gov The binding of an inhibitor like duloxetine locks the transporter in a specific shape, preventing this transport cycle.

Future research will focus on elucidating the precise conformational state stabilized by this compound binding. Techniques such as molecular dynamics (MD) simulations can reveal how different ligands induce distinct structural changes in the transporter. nih.govplos.org For example, studies have shown that competitive inhibitors can induce an outward-facing conformation, while other types of ligands may stabilize an inward-facing state. nih.govplos.org Understanding these ligand-induced conformational changes can provide atomic-level insights into the mechanism of inhibition. nih.gov This knowledge is invaluable for designing next-generation inhibitors with improved efficacy and specificity, potentially leading to drugs with novel therapeutic actions. nih.govplos.org

Q & A

Q. What analytical methods are recommended for quantifying N-(1-Naphthyl) Duloxetine and its impurities in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is the standard approach. Use a Nucleosil RP-18 column with a mobile phase of pH 3 phosphate buffer/methanol (6:1) at 1.2 mL/min flow rate. System suitability testing requires resolution ≥2.0 between duloxetine and 1-naphthol peaks . Impurity quantification follows the formula: Result=rUrT×100\text{Result} = \frac{r_U}{r_T} \times 100

    where rUr_U = impurity peak response and rTr_T = total peak responses .

Q. How is this compound synthesized, and what critical parameters ensure purity (>98%)?

  • Methodology : Synthesis involves coupling 4-(trifluoromethyl)phenol with benzyl chloride in N,N-dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). Post-reaction, filter solids and acidify to precipitate the product. Purity validation requires HPLC-UV with a Nucleosil RP-18 column and TLC monitoring (silica G 60 F254). Ensure anhydrous conditions and nitrogen atmosphere during reduction steps to prevent side reactions .

Q. What are the common organic impurities in this compound, and how are they controlled?

  • Key impurities : Duloxetine-related compound A (1-naphthol), phthalimide derivatives, and desmethyl isomers. Control via strict light protection during synthesis and storage. Use validated HPLC methods with sensitivity solutions (signal-to-noise ratio ≥3) to detect low-abundance impurities. Acceptance criteria are defined in pharmacopeial standards (e.g., USP 35–NF 30) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodology : Address high volume of distribution (VdV_d) and post-mortem redistribution effects. In post-mortem studies, analyze multiple matrices (e.g., blood, liver, vitreous humor) to differentiate therapeutic vs. toxic concentrations. Use population pharmacokinetic modeling to adjust for tissue-specific binding and degradation rates .

Q. What experimental design considerations are critical for optimizing chromatographic separation of co-eluting isomers (e.g., R- and S-enantiomers)?

  • Methodology : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) or derivatize with chiral reagents (e.g., Marfey’s reagent). Adjust mobile phase pH (3–5) and organic modifier (acetonitrile vs. methanol) to enhance resolution. Validate using enantiomerically pure standards (e.g., USP Duloxetine Hydrochloride RS) .

Q. How can advanced spectroscopic techniques (e.g., NMR, EI-MS) elucidate degradation pathways of this compound under stressed conditions?

  • Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidation, photolysis). Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR (300 MHz, DMSO-d₆/CDCl₃) to identify structural changes. EI-MS fragmentation patterns (e.g., m/z 297.41 for duloxetine-related compound A) help trace degradation intermediates. Cross-reference with synthetic impurities (e.g., VS-D095017) .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during scale-up synthesis?

  • Methodology : Implement quality-by-design (QbD) principles. Define critical process parameters (CPPs) such as reaction temperature (±2°C), stoichiometry (≤5% excess), and mixing efficiency. Use design-of-experiments (DoE) to model impurity formation risks. Real-time monitoring via in-situ FTIR or PAT tools ensures consistency .

Data Interpretation & Validation

Q. How should researchers validate analytical methods for this compound in biological matrices (e.g., plasma, tissue)?

  • Methodology : Follow ICH Q2(R1) guidelines. Validate specificity (no matrix interference), linearity (r² ≥0.998 over 50–150% of target range), and accuracy (spiked recovery 95–105%). Use deuterated internal standards (e.g., d₃-duloxetine) to correct for ionization variability in LC-MS/MS .

Q. What statistical approaches reconcile conflicting toxicological data (e.g., therapeutic vs. lethal concentrations)?

  • Methodology : Apply Bayesian inference to integrate prior pharmacokinetic data with post-mortem findings. Use multivariate regression to account for covariates (e.g., CYP2D6 polymorphism, post-mortem interval). Cross-validate with historical case studies reporting duloxetine concentrations >1000 ng/mL in fatalities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.